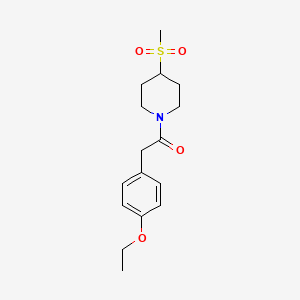

![molecular formula C22H21N5O3S2 B3009964 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021119-63-0](/img/structure/B3009964.png)

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

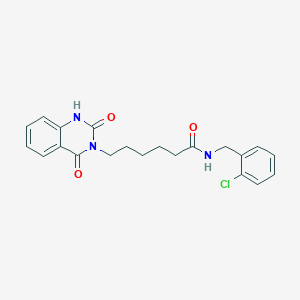

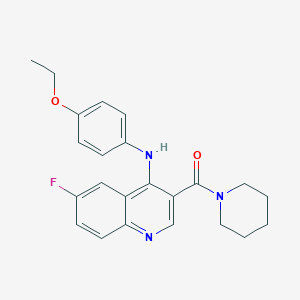

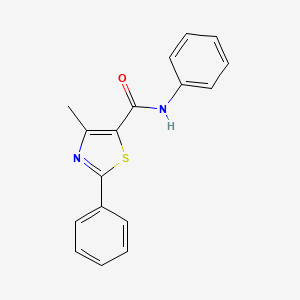

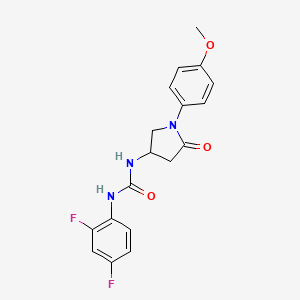

The compound “1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is part of a series of compounds that have been identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These compounds have been discovered and characterized for their potential in medical applications .

Synthesis Analysis

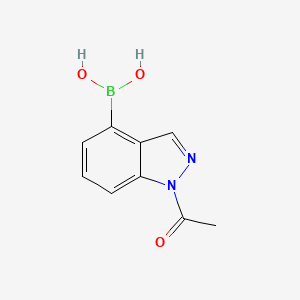

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This has resulted in the identification of a potent and selective GIRK1/2 activator . The synthesis process has been optimized to improve the metabolic stability of these compounds over the prototypical urea-based compounds .Scientific Research Applications

Heterocyclic Chemistry and Structural Analysis

- Research has shown that derivatives similar to the specified compound, specifically in the pyrazolo[3,4-b]pyridine class, are extensively studied for their structural properties and disorder. For instance, Swamy et al. (2013) examined isomorphous structures related to this class, demonstrating their complex structural characteristics, including extensive disorder and challenges in detecting isomorphism in data-mining procedures (Swamy et al., 2013).

Synthesis and Characterization

- The synthesis and characterization of similar heterocyclic compounds are a significant area of research. For example, Rathod and Solanki (2018) discussed the synthesis of pyrimidine derivatives, including methods and spectroscopic techniques for characterization (Rathod & Solanki, 2018).

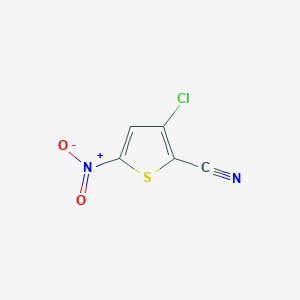

Antimicrobial and Antiviral Applications

- Certain pyrazolo[3,4-b]pyridine derivatives have been studied for their antimicrobial and antiviral activities. Attaby et al. (2006) synthesized heterocyclic compounds in this class and evaluated them for cytotoxicity and antiviral activities against HSV1 and HAV-MBB (Attaby et al., 2006).

Molecular Docking and Screening for Biological Activity

- Molecular docking studies and screening for biological activities are also important applications. Flefel et al. (2018) performed molecular docking screenings of similar compounds towards specific target proteins, revealing their potential in antimicrobial and antioxidant activities (Flefel et al., 2018).

Chemical Synthesis Techniques

- The compound's chemical synthesis techniques are crucial for understanding its potential applications. Elneairy (2010) discussed novel synthesis methods for pyridine-2(1H)-thione and other fused heterocyclic derivatives, showcasing the diverse synthetic routes available for such compounds (Elneairy, 2010).

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . GIRK channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

This compound acts as an activator of the GIRK1/2 channels . It binds to these channels and enhances their activity, leading to an increased flow of potassium ions across the cell membrane. This can result in hyperpolarization of the cell membrane, reducing the cell’s excitability and thus modulating neuronal activity.

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK (Drug Metabolism and Pharmacokinetics) assays . These studies have shown that the compound displays nanomolar potency as a GIRK1/2 activator and has improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability and efficacy as a drug.

Future Directions

The compound and its related series have shown promise as GIRK1/2 activators, displaying nanomolar potency . This suggests potential applications in the treatment of conditions related to the function of these channels, such as certain neurological disorders . Future research will likely focus on further characterizing these compounds, optimizing their synthesis, and exploring their potential therapeutic applications .

properties

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3S2/c1-14-20-17(22(28)24-12-15-4-2-7-23-11-15)10-18(19-5-3-8-31-19)25-21(20)27(26-14)16-6-9-32(29,30)13-16/h2-5,7-8,10-11,16H,6,9,12-13H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQHLFFCAPPIBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CN=CC=C4)C5CCS(=O)(=O)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3009881.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B3009885.png)

![2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone](/img/structure/B3009887.png)

![N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B3009888.png)

![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B3009897.png)

![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3009901.png)